molecular formula C12H11N3S B12882813 5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 111493-53-9

5-(Benzylsulfanyl)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12882813
CAS No.: 111493-53-9
M. Wt: 229.30 g/mol
InChI Key: PKGKUGJLPGNQLS-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a benzylthio group, a methyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 5-(benzylthio)-1H-pyrazole-4-carbonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a benzylthio group, a methyl group, and a cyano group makes it a versatile intermediate for further chemical modifications and applications.

Properties

CAS No.

111493-53-9

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

5-benzylsulfanyl-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H11N3S/c1-15-12(11(7-13)8-14-15)16-9-10-5-3-2-4-6-10/h2-6,8H,9H2,1H3

InChI Key

PKGKUGJLPGNQLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)SCC2=CC=CC=C2

Origin of Product

United States

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